azepan-1-yl[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone
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Overview
Description
1-Azepanyl[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the azepane ring, fluorophenyl group, and pyrazolopyridine core makes this compound a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-azepanyl[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the azepane ring: This can be done through reductive amination or other suitable methods to introduce the azepane moiety.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: 1-Azepanyl[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and pyrazolopyridine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-Azepanyl[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-azepanyl[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the azepane ring, which may affect its biological activity.
1-Azepanyl[1-(2-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and interactions.
Uniqueness: 1-Azepanyl[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone is unique due to the combination of the azepane ring, fluorophenyl group, and pyrazolopyridine core. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H21FN4O |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
azepan-1-yl-[1-(2-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C20H21FN4O/c1-14-12-15(20(26)24-10-6-2-3-7-11-24)16-13-22-25(19(16)23-14)18-9-5-4-8-17(18)21/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3 |
InChI Key |
UGJLTYIZCMUEQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(=O)N4CCCCCC4 |
Origin of Product |
United States |
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